4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione
Description
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is a heterocyclic compound featuring a quinazoline backbone substituted with a thione group at position 2 and a [3-(azepan-1-yl)propyl]amino moiety at position 2. The quinazoline core is a bicyclic structure comprising fused benzene and pyrimidine rings, which is structurally analogous to purine bases, making it a scaffold of interest in medicinal chemistry.
Properties
IUPAC Name |
4-[3-(azepan-1-yl)propylamino]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4S/c22-17-19-15-9-4-3-8-14(15)16(20-17)18-10-7-13-21-11-5-1-2-6-12-21/h14-16,18H,1-13H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQFEHFHRWLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC2C3CCCCC3NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C_{15}H_{20}N_{4}S
- Molecular Weight : 304.41 g/mol
The presence of the azepan moiety and the thione group contributes to its unique biological profile.
Antidepressant Effects
Research has indicated that compounds similar to this compound may exhibit antidepressant-like effects. A study on related 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated their efficacy in reducing immobility in the Porsolt's behavioral despair model in rats, suggesting potential for rapid-acting antidepressant properties .
Tyrosinase Inhibition
Recent investigations into quinazoline derivatives have highlighted their ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can enhance inhibitory activity. For instance, compounds with substitutions at the 3- and 4-positions showed significant inhibition, with some derivatives achieving IC50 values comparable to established inhibitors like kojic acid .
The mechanisms through which this compound exerts its effects may involve:
- Adenosine Receptor Modulation : Similar compounds have shown selective binding to adenosine A1 and A2 receptors, which play roles in mood regulation and neuroprotection .
- Inhibition of Enzymatic Activity : The inhibition of tyrosinase suggests a direct interaction with the enzyme's active site, potentially through hydrogen bonding and hydrophobic interactions .
Case Studies
- Antidepressant Activity : In a controlled study, a series of quinazoline derivatives were tested for their behavioral effects in rodent models. The results indicated that certain substitutions significantly improved antidepressant-like behavior compared to controls .
- Tyrosinase Inhibition : A comparative analysis of various quinazoline derivatives revealed that those with specific functional groups exhibited enhanced potency against tyrosinase. For example, one derivative achieved an IC50 value of 25.75 µM, illustrating its potential as a therapeutic agent for hyperpigmentation disorders .
Data Tables
| Compound | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| A | Structure A | 25.75 | Tyrosinase Inhibition |
| B | Structure B | 29.9 | Tyrosinase Inhibition |
| C | Structure C | N/A | Antidepressant-like Effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione with structurally related compounds from the provided evidence, focusing on molecular architecture, substituent effects, and implied pharmacological relevance.
Structural Analogues from the HBK Series ()
The HBK compounds (HBK14–HBK19) share a 4-(2-methoxyphenyl)piperazine core but differ in phenoxyalkyl substituents. Key distinctions include:
- Core Heterocycle : The target compound’s quinazoline-thione core contrasts with the piperazine ring in HBK derivatives. Quinazoline’s aromaticity and hydrogen-bonding capacity (via the thione group) may enhance binding to planar enzyme active sites compared to piperazine’s flexibility.
- Substituents: The azepane-propylamino chain in the target compound introduces a 7-membered ring, increasing steric bulk and lipophilicity relative to the smaller phenoxyethoxy/propyl groups in HBK compounds.
- Pharmacological Implications : Piperazine derivatives like HBK14–HBK19 are often explored for central nervous system (CNS) targets (e.g., serotonin or dopamine receptors) due to their amine-rich structures. The thione group in the target compound may redirect activity toward enzymes like kinases or thymidylate synthase, common targets of quinazoline derivatives .
Piperidine and Sulfonyl-Containing Analogues ()
Compounds such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1,4-bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane highlight differences in:
- Target Specificity : Sulfonyl groups are common in kinase inhibitors (e.g., Gleevec), while quinazoline-thiones are associated with antifolate or antimicrobial activity, suggesting divergent therapeutic pathways .
Crystallographic and Computational Tools ()
For example:
- SHELXL Refinement : Accurate determination of the azepane ring’s puckering and thione group geometry in the target compound could differentiate it from flatter HBK derivatives.
- ORTEP-3 Visualization: Graphical rendering of bond angles/thermal parameters might reveal steric strain in the azepane-propylamino chain, a factor absent in smaller HBK substituents .
Data Table: Key Structural and Hypothetical Pharmacological Comparisons
Research Findings and Limitations
- Structural Insights: The target compound’s azepane-propylamino chain may confer unique conformational dynamics, as 7-membered rings exhibit greater flexibility than 6-membered piperazine/piperidine rings. This could influence binding kinetics in enzyme pockets .
- Gaps in Evidence: No direct pharmacological data for the target compound are provided. Comparative efficacy or binding affinity studies with HBK or sulfonyl analogues are speculative without experimental results.
- Synthetic Challenges : The azepane ring’s synthesis (e.g., via cyclization or ring-expansion) may present higher complexity compared to piperazine derivatives, impacting scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
